molecular formula C15H17N5O2S B12581012 Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B12581012
M. Wt: 331.4 g/mol
InChI Key: MOFZBZMMMVXBJZ-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (CAS: 603947-50-8) is a heterocyclic acetamide derivative featuring a 1,2,4-triazinoindole core substituted with a methoxy group at position 8 and a thioether-linked acetamide moiety with an N-propyl chain .

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C15H17N5O2S/c1-3-6-16-12(21)8-23-15-18-14-13(19-20-15)10-7-9(22-2)4-5-11(10)17-14/h4-5,7H,3,6,8H2,1-2H3,(H,16,21)(H,17,18,20)

InChI Key

MOFZBZMMMVXBJZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves the reaction of 8-methoxy-2H-1,2,4-triazino[5,6-B]indole with a suitable thiol reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with N-propylacetamide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibits significant antimicrobial properties. Its derivatives have been studied for their effectiveness against various bacterial and fungal strains. For instance:

  • In vitro Studies : A series of compounds related to triazinoindoles have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The structural similarities of Acetamide derivatives to known anticancer agents suggest potential applications in cancer therapy. Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the triazinoindole moiety is believed to facilitate interactions with biological targets involved in tumor growth regulation.

Enzyme Inhibition

Acetamide derivatives have been investigated for their ability to inhibit specific enzymes linked to disease processes. For example:

  • Cyclooxygenase Inhibition : Some compounds derived from this class have exhibited significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This suggests potential use in anti-inflammatory therapies .

Interaction with Biological Targets

The unique functional groups present in Acetamide allow it to interact with various biological receptors and enzymes. This interaction can lead to modulation of signaling pathways that are critical in various physiological processes, making it a candidate for drug development targeting specific diseases.

Pesticidal Properties

Emerging studies suggest that Acetamide may possess pesticidal properties due to its ability to disrupt biological processes in pests. Research is ongoing to evaluate its effectiveness as a biopesticide, which could provide an environmentally friendly alternative to synthetic pesticides.

Case Studies

StudyFocusFindings
Luo et al., 2021Antimicrobial ActivityDemonstrated significant antibacterial activity against S. aureus with MICs comparable to standard antibiotics .
Moneer et al., 2016Enzyme InhibitionReported notable COX inhibition, indicating potential anti-inflammatory applications .
Vasantha et al., 2015Anticancer PotentialFound that certain derivatives exhibited cytotoxic effects on cancer cell lines .

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural differentiators of the target compound are the 8-methoxy group on the triazinoindole ring and the N-propyl chain on the acetamide moiety. Below is a comparative analysis with analogs from the literature:

Compound Name Substituents (Position) Molecular Weight (g/mol) Purity (%) Key Properties/Activities Source/Reference
Target Compound (CAS 603947-50-8) 8-OCH₃, N-propyl 331.39 - Structural focus for drug design
2-[(8-Ethoxy-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-propylacetamide (CAS 603947-83-7) 8-OCH₂CH₃, 5-CH₃, N-propyl 345.42 95 Enhanced lipophilicity due to ethoxy
N-(4-Fluorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 15) 5-CH₃, N-4-fluorophenyl 367.1 95 Improved binding to viral proteases
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 7) 5-CH₃, N-4-chlorophenyl 383.85 31 Moderate cytotoxicity in vitro
2-[(8-Fluoro-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio]-N-isopropylacetamide (CAS N/A) 8-F, 5-CH₃, N-isopropyl 349.38 - Potential antiviral activity
N-(1,1-Dimethylethyl)-2-[(8-methoxy-2H-triazino[5,6-b]indol-3-yl)thio]acetamide (CAS 603947-51-9) 8-OCH₃, N-tert-butyl 345.42 99 High stability under acidic conditions

Biological Activity

Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex compound with significant potential in pharmacology, particularly due to its structural features that suggest various biological activities. This article provides a comprehensive overview of its biological activity, including its potential anticancer and antimicrobial properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17N5O2S
  • Molecular Weight : 331.39 g/mol
  • CAS Number : 603947-47-3
  • Functional Groups : The compound contains an acetamide group, a methoxy group, and a triazinoindole moiety, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that Acetamide derivatives exhibit significant antimicrobial activity. The structural components of the compound suggest interactions with biological targets such as enzymes and receptors involved in microbial metabolism. Preliminary studies have shown that these compounds can inhibit the growth of various bacterial strains.

Anticancer Activity

The anticancer potential of Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has been investigated in several studies. The following table summarizes key findings related to its anticancer effects:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)10.5Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)15.0Inhibition of cell proliferation and migration
HepG2 (Liver Cancer)12.0Disruption of cell cycle and induction of necrosis

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle disruption.

Case Studies

  • Study on MCF7 Cell Line :
    • A study conducted by researchers demonstrated that Acetamide derivatives significantly inhibited the proliferation of MCF7 cells with an IC50 value of 10.5 µM. The mechanism involved mitochondrial-mediated apoptosis, highlighting the compound's potential as a therapeutic agent in breast cancer treatment.
  • Research on A549 Cells :
    • Another investigation focused on A549 lung cancer cells revealed an IC50 value of 15 µM. The study indicated that the compound inhibited cell migration and induced apoptosis through the activation of caspase pathways .

The mechanisms underlying the biological activities of Acetamide are still being elucidated but may include:

  • Enzyme Inhibition : The triazinoindole structure may interact with enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Potential binding to specific receptors could alter signaling pathways associated with cell growth and survival.

Q & A

Q. What synthetic methodologies are optimal for preparing this compound and validating its purity?

Answer:

  • Copper-catalyzed cycloaddition is a common approach for triazinoindole-thioacetamide derivatives. For example, alkyne-azide click reactions (e.g., Cu(OAc)₂ catalysis in t-BuOH/H₂O) yield intermediates, followed by thioetherification with propylamine .
  • Validation: Use HPLC (≥95% purity threshold) and LCMS (e.g., [M+H]+ analysis). Batch-specific purity data must align with Certificates of Analysis (e.g., ≥98% in ) .

Q. How to characterize its structural integrity using spectroscopic techniques?

Answer:

  • 1H/13C NMR: Key signals include δ ~5.4 ppm (–SCH2–), δ ~8.3 ppm (indole protons), and δ ~167 ppm (acetamide C=O) .
  • IR: Confirm thioether (–C–S–, ~1250 cm⁻¹) and methoxy (–OCH3, ~2830 cm⁻¹) groups .
  • HRMS: Match calculated vs. observed masses (e.g., ±0.001 Da tolerance) .

Table 1: Representative NMR Data for Analogous Compounds

Substituent1H NMR (δ, ppm)13C NMR (δ, ppm)Source
8-Methoxy3.78 (s, 3H, –OCH3)167.12 (C=O)
N-Propyl1.02 (t, 3H, –CH3)35.91 (–SCH2–)

Intermediate Research Questions

Q. How to evaluate its biological activity in cancer-related pathways?

Answer:

  • Molecular glue degradation assays: Test ubiquitination of cyclin K via CRL4B ligase (e.g., 2.5 µM compound induces >90% degradation in 2h) .
  • Kinase inhibition profiling: Use CDK12/13 inhibition assays (IC50 ≤1 µM for triazinoindole derivatives) .

Q. What solvent systems and concentrations are optimal for in vitro studies?

Answer:

  • Solubility: DMSO (≥23.5 mg/mL), avoid aqueous buffers due to precipitation .
  • Working concentration: ≤10 µM to minimize cytotoxicity artifacts .

Advanced Research Questions

Q. How to resolve contradictions in degradation efficiency across cell lines?

Answer:

  • Variable CRL4B expression: Quantify CRL4B subunit (e.g., DDB1, CUL4B) via Western blot. Low ligase levels reduce degradation efficacy .
  • Proteasome dependency: Use MG132 (proteasome inhibitor) to confirm ubiquitin-proteasome system (UPS) dependency .

Q. How to design SAR studies for improving target selectivity?

Answer:

  • Modify substituents:
    • Methoxy position (C8): Bromination (e.g., 8-Br in ) enhances hydrophobic interactions but reduces solubility .
    • N-Propyl vs. aryl groups: Bulky aryl groups (e.g., p-tolyl) improve kinase binding but increase off-target risks .
  • Assay panels: Test against CDK1/2/9 and non-kinase targets (e.g., SIRT2) to assess selectivity .

Table 2: Substituent Effects on Degradation Efficiency

SubstituentDegradation (%)Cell LineSource
8-Methoxy85HEK293T
8-Bromo92HeLa
N-Propyl78Jurkat

Methodological Challenges

Q. How to address batch-to-batch variability in biological activity?

Answer:

  • Purity validation: Compare HPLC traces across batches (e.g., 95% vs. 98% purity in ) .
  • Biological replicates: Use ≥3 independent experiments to account for UPS variability .

Q. What computational tools predict binding modes with CDK12-cyclin K?

Answer:

  • Docking studies: Use AutoDock Vina with CDK12 crystal structures (PDB: 6TZ1). Focus on the triazinoindole core’s interaction with Lys44 and Glu56 .
  • MD simulations: Analyze stability of the ternary complex (CDK12-cyclin K-CRL4B) over 100 ns trajectories .

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